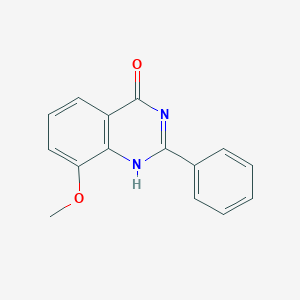
8-Methoxy-2-phenylquinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-メトキシ-2-フェニル-3H-キナゾリン-4-オンは、キナゾリン-4-オンの誘導体であり、様々な生物活性で知られる化合物のクラスです。キナゾリン-4-オンは、ベンゼン環とピリミジン環が融合したヘテロ環式化合物です。 これらの化合物は、抗菌、抗がん、抗炎症特性など、潜在的な治療用途について広く研究されています .
合成方法
8-メトキシ-2-フェニル-3H-キナゾリン-4-オンの合成は、通常、2-アミノ安息香酸と適切なアルデヒドまたはケトンとの反応に続いて、環化反応が行われます。 一般的な方法の1つは、フェニルイソチオシアネートと2-アミノ安息香酸を使用する方法で、これらの化合物を適切な溶媒中で還流させることにより、目的のキナゾリン-4-オン誘導体が得られます . 工業的な製造方法では、連続フロー反応器や自動合成装置の使用など、大規模生産に最適化された同様の合成ルートが採用される場合があります .
準備方法
The synthesis of 8-Methoxy-2-phenyl-3H-quinazolin-4-one typically involves the reaction of 2-aminobenzoic acid with an appropriate aldehyde or ketone, followed by cyclization. One common method involves the use of phenyl isothiocyanate and 2-aminobenzoic acid, which are refluxed in an appropriate solvent to yield the desired quinazolinone derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment .
化学反応の分析
8-メトキシ-2-フェニル-3H-キナゾリン-4-オンは、以下を含む様々な化学反応を起こすことができます。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用して酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化によって追加の酸素含有官能基を持つキナゾリン-4-オン誘導体が生成される場合があり、還元によってジヒドロキナゾリン-4-オンが生成される場合があります .
科学的研究の応用
8-メトキシ-2-フェニル-3H-キナゾリン-4-オンは、様々な科学研究に適用されてきました。
化学: より複雑な分子の合成におけるビルディングブロックとして、および配位化学におけるリガンドとして使用されます。
生物学: この化合物は、様々な細菌株と真菌株の増殖を阻害する抗菌剤として潜在的な可能性を示しています.
作用機序
8-メトキシ-2-フェニル-3H-キナゾリン-4-オンの作用機序は、特定の分子標的と経路との相互作用を伴います。 例えば、その抗菌活性は、細菌細胞壁の合成を阻害し、膜の完全性を破壊する能力に起因しています . がん細胞では、カスパーゼの活性化とミトコンドリア経路を通じてアポトーシスを誘導します .
類似化合物の比較
8-メトキシ-2-フェニル-3H-キナゾリン-4-オンは、以下のような他のキナゾリン-4-オン誘導体と比較することができます。
- 2-(4-ブロモフェニル)-キナゾリン-4(3H)-オン
- 2-(4-クロロフェニル)-キナゾリン-4(3H)-オン
これらの化合物は、類似の核構造を共有していますが、置換基が異なっており、置換基は生物活性に大きな影響を与える可能性があります。 例えば、フェニル環に臭素原子または塩素原子が存在すると、メトキシ基と比較して抗菌活性を高める可能性があります . 8-メトキシ-2-フェニル-3H-キナゾリン-4-オンの独自性は、特定の置換基にあり、それによって独特の生物学的特性と潜在的な治療用途がもたらされます .
類似化合物との比較
8-Methoxy-2-phenyl-3H-quinazolin-4-one can be compared with other quinazolinone derivatives such as:
- 2-(4-bromophenyl)-quinazolin-4(3H)-one
- 2-(4-chlorophenyl)-quinazolin-4(3H)-one
These compounds share similar core structures but differ in their substituents, which can significantly impact their biological activities. For example, the presence of bromine or chlorine atoms in the phenyl ring can enhance antimicrobial activity compared to the methoxy group . The uniqueness of 8-Methoxy-2-phenyl-3H-quinazolin-4-one lies in its specific substituents, which confer distinct biological properties and potential therapeutic applications .
生物活性
8-Methoxy-2-phenylquinazolin-4(3H)-one is a synthetic compound belonging to the quinazolinone family, characterized by its methoxy group at the 8-position and a phenyl group at the 2-position. This compound has garnered attention due to its diverse biological activities, particularly its antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.
- Molecular Formula : C15H13N2O
- Molecular Weight : Approximately 237.27 g/mol
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various pathogens, including both Gram-positive and Gram-negative bacteria. The compound's antibacterial activity is enhanced through structural modifications.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.0039 mg/mL | |
| Escherichia coli | 0.025 mg/mL | |
| Pseudomonas aeruginosa | Not specified |
Antioxidant Activity
The antioxidant properties of quinazolinone derivatives, including this compound, have been evaluated using various assays. The presence of hydroxyl groups significantly enhances the antioxidant capacity of these compounds.
Table 2: Antioxidant Activity Evaluation
| Compound | EC50 Value (µM) | Assay Method |
|---|---|---|
| Monohydroxy derivative | 23.0 - 69.9 | DPPH |
| Dihydroxy derivative | ~8 | ABTS |
| Methoxy derivatives | 15.3 - 20.1 | CUPRAC |
Cytotoxicity and Anticancer Activity
Several studies have explored the cytotoxic effects of this compound against various cancer cell lines. Notably, it has shown potent activity against human tumor cell lines, including HeLa cells.
Table 3: Cytotoxicity Against Cancer Cell Lines
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in bacterial resistance mechanisms or cancer cell proliferation pathways.
Case Studies
- Cytotoxicity Study : A study involving thirty derivatives of quinazolinone revealed that compound 6c exhibited significant cytotoxicity against HeLa cells, outperforming standard chemotherapeutic agents like adriamycin due to its ability to induce apoptotic cell death through G0/G1 phase arrest .
- Antimicrobial Efficacy : Another study highlighted the compound's broad-spectrum antimicrobial activity, with effective MIC values against common pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating its potential as a therapeutic agent in treating infections .
特性
CAS番号 |
172462-89-4 |
|---|---|
分子式 |
C15H12N2O2 |
分子量 |
252.27 g/mol |
IUPAC名 |
8-methoxy-2-phenyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C15H12N2O2/c1-19-12-9-5-8-11-13(12)16-14(17-15(11)18)10-6-3-2-4-7-10/h2-9H,1H3,(H,16,17,18) |
InChIキー |
XMLHWESTKAFTNA-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1N=C(NC2=O)C3=CC=CC=C3 |
異性体SMILES |
COC1=CC=CC2=C1NC(=NC2=O)C3=CC=CC=C3 |
正規SMILES |
COC1=CC=CC2=C1N=C(NC2=O)C3=CC=CC=C3 |
同義語 |
4(1H)-Quinazolinone, 8-methoxy-2-phenyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















